Ethane, 1,1-di-o-tolyl- Ethane, 1,1-di-o-tolyl-
Brand Name: Vulcanchem
CAS No.: 33268-48-3
VCID: VC20559072
InChI: InChI=1S/C16H18/c1-12-8-4-6-10-15(12)14(3)16-11-7-5-9-13(16)2/h4-11,14H,1-3H3
SMILES:
Molecular Formula: C16H18
Molecular Weight: 210.31 g/mol

Ethane, 1,1-di-o-tolyl-

CAS No.: 33268-48-3

Cat. No.: VC20559072

Molecular Formula: C16H18

Molecular Weight: 210.31 g/mol

* For research use only. Not for human or veterinary use.

Ethane, 1,1-di-o-tolyl- - 33268-48-3

Specification

CAS No. 33268-48-3
Molecular Formula C16H18
Molecular Weight 210.31 g/mol
IUPAC Name 1-methyl-2-[1-(2-methylphenyl)ethyl]benzene
Standard InChI InChI=1S/C16H18/c1-12-8-4-6-10-15(12)14(3)16-11-7-5-9-13(16)2/h4-11,14H,1-3H3
Standard InChI Key QODLNWFFLYSPEP-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1C(C)C2=CC=CC=C2C

Introduction

Synthesis Methods

Friedel-Crafts Alkylation

A primary route for synthesizing ethane, 1,1-di-o-tolyl- involves Friedel-Crafts alkylation. Chlorobenzene reacts with ethylidene diacetate in the presence of fluosulphonic acid–hydrogen fluoride catalysts, yielding 1,1-di-(p-chlorophenyl)ethane. Subsequent modifications, such as cyanidation and hydrolysis, produce derivatives like 1,1-di-(p-carboxyphenyl)ethane . This method achieves high yields (71.5%) under optimized conditions .

Vanadium-Catalyzed Pinacol Coupling

Recent advancements employ vanadium complexes in low oxidation states for diastereoselective pinacol coupling. For example, dual photoredox catalysis with vanadium enables the synthesis of diols like 1,2-di-o-tolylethane-1,2-diol from aldehydes . This method offers excellent stereocontrol (>20:1 d.r.) and scalability .

Comparative Analysis of Synthetic Routes

MethodCatalystYieldKey Features
Friedel-Crafts AlkylationFluosulphonic acid/HF71.5%High yield; requires harsh conditions
Pinacol CouplingVanadium complexes>95%Stereoselective; mild reaction conditions

Applications

Organic Synthesis

Ethane, 1,1-di-o-tolyl- serves as a precursor in synthesizing indane derivatives via Friedel-Crafts cyclialkylation. For instance, treatment with H2SO4\text{H}_2\text{SO}_4 or AlCl3\text{AlCl}_3 yields 1,1-dimethyl-3-phenylindane, a scaffold for pharmaceuticals and agrochemicals .

Polymer Chemistry

The compound’s rigid aromatic structure enhances thermal stability in polymers. It acts as a crosslinking agent in epoxy resins, improving mechanical properties.

Pharmaceutical Intermediates

Derivatives like 1,2-di-o-tolylethane-1,2-diol (CAS 859777-23-4) are intermediates in antiviral and antitumor agents. Their synthesis via oxidative coupling or photoredox catalysis is well-documented .

Physicochemical Properties

Thermodynamic Data

PropertyValueSource
Melting Point (TfusT_{\text{fus}})338.8 K (65.7°C)
Heat of Combustion (ΔcH\Delta_cH^\circ)-8842.5 kJ/mol
LogP (Octanol-Water)4.455

Spectroscopic Characteristics

  • 1H^1\text{H} NMR: Peaks at δ 7.26–7.41 ppm (aromatic protons) and δ 2.35 ppm (methyl groups) .

  • IR: Stretching vibrations at 3050 cm1^{-1} (C–H aromatic) and 1600 cm1^{-1} (C=C) .

Structural and Electronic Features

The ortho-tolyl groups induce significant steric hindrance, limiting rotational freedom around the ethane backbone. Density Functional Theory (DFT) studies reveal a twisted conformation with a dihedral angle of 68° between the benzene rings . The methyl groups enhance electron density on the aromatic rings, facilitating electrophilic substitution reactions .

Reactivity and Interaction Studies

Electrophilic Substitution

The compound undergoes Friedel-Crafts acylation and sulfonation at the para positions of the tolyl groups. For example, reaction with acetyl chloride in AlCl3\text{AlCl}_3 yields 1,1-di-o-tolyl-2-acetylethane .

Oxidation Reactions

Controlled oxidation with SeO2\text{SeO}_2 converts ethane, 1,1-di-o-tolyl- to 1,2-di-o-tolylethane-1,2-dione, a diketone used in quinoxaline synthesis .

Comparison with Related Compounds

CompoundFormulaKey Features
Ethane, 1,1-di-p-tolyl-C16H18\text{C}_{16}\text{H}_{18}Lower steric hindrance; higher reactivity
TolueneC7H8\text{C}_7\text{H}_8Simpler structure; limited applications
Diphenyl etherC12H10O\text{C}_{12}\text{H}_{10}\text{O}Higher thermal stability; inert reactivity

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